N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Description

Structural and Chemical Characteristics

Molecular Identity and Nomenclature

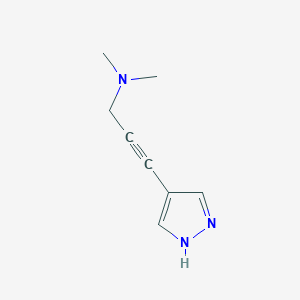

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is systematically identified through multiple nomenclature systems and molecular descriptors that provide unambiguous chemical identification. The compound carries the Chemical Abstracts Service registry number 1398504-35-2, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is N,N-dimethyl-N-[3-(1H-pyrazol-4-yl)-2-propynyl]amine, which precisely describes the structural connectivity and functional group positioning.

The molecular formula C8H11N3 indicates the presence of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, establishing the fundamental atomic composition. The International Chemical Identifier string 1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10) provides a complete description of the molecular connectivity, while the corresponding International Chemical Identifier Key HCCHEDONCUCUHB-UHFFFAOYSA-N offers a compressed format for database searching and molecular identification. The Simplified Molecular Input Line Entry System representation CN(C)CC#CC1=CNN=C1 encodes the structural information in a linear format that facilitates computational analysis and chemical informatics applications.

Structural Features and Functional Groups

The molecular architecture of this compound encompasses three distinct functional domains that contribute to its chemical behavior and reactivity profile. The pyrazole ring system constitutes a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2, with the compound attachment occurring at the 4-position of the ring. This positioning creates a specific electronic environment that influences both the stability of the heterocycle and the reactivity of the attached substituent.

The propynyl linker represents a three-carbon chain featuring a terminal alkyne functionality between the second and third carbon atoms. This alkyne group introduces significant structural rigidity and provides a site for potential chemical modifications through alkyne-specific reactions. The linear geometry of the alkyne, combined with its electron-rich character, creates opportunities for both nucleophilic and electrophilic attack, depending on the reaction conditions and reagents employed.

The dimethylamine functional group serves as the terminal moiety, featuring a tertiary nitrogen atom bonded to two methyl groups and the propynyl chain. This arrangement creates a basic center within the molecule, contributing to its overall polarity and potential for hydrogen bonding interactions. The electron-donating nature of the dimethylamine group influences the electronic distribution throughout the molecular framework, affecting both physical properties and chemical reactivity patterns.

Physicochemical Properties

This compound exhibits distinctive physicochemical characteristics that reflect its unique molecular structure and functional group composition. The compound presents as a pale-yellow to yellow-brown solid under standard laboratory conditions, indicating the presence of chromophoric elements within its structure that contribute to light absorption in the visible spectrum. This coloration likely results from the extended conjugation between the pyrazole ring and the alkyne functionality, creating an electronic system capable of absorbing light in the blue region of the electromagnetic spectrum.

The molecular weight of 149.19 grams per mole positions this compound within the range typical for small organic molecules used in pharmaceutical and chemical research applications. This molecular size provides an optimal balance between structural complexity and synthetic accessibility, making it suitable for use as a building block in larger molecular constructs or as a standalone research compound.

The recommended storage temperature of 2-8°C suggests moderate thermal stability, with the compound requiring refrigerated conditions to maintain its integrity over extended periods. This temperature sensitivity likely relates to the presence of the alkyne functionality, which can undergo thermal rearrangement or polymerization reactions at elevated temperatures. The achievable purity levels of 95-97% indicate that the compound can be synthesized and purified to high standards using conventional organic chemistry techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through the analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various hydrogen environments present in the compound structure. The dimethylamine protons typically appear as a singlet in the upfield region around 2.2-2.5 parts per million, reflecting the equivalent chemical environment of the six methyl hydrogen atoms attached to the tertiary nitrogen.

The methylene protons adjacent to the tertiary amine appear as a singlet around 3.2-3.5 parts per million, showing characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom and the nearby alkyne functionality. The pyrazole ring protons manifest as distinct signals in the aromatic region between 7.0-8.0 parts per million, with the hydrogen atoms at positions 3 and 5 of the pyrazole ring showing characteristic coupling patterns and chemical shifts that confirm the heterocyclic structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments within the molecular framework. The alkyne carbons typically appear in the characteristic region around 80-90 parts per million for the internal alkyne carbon and 70-80 parts per million for the terminal alkyne carbon. The pyrazole ring carbons show signals in the aromatic region between 120-150 parts per million, with the quaternary carbon at position 4 appearing at a distinctly different chemical shift compared to the protonated carbons at positions 3 and 5.

Infrared Spectroscopic Profile

Infrared spectroscopy reveals characteristic absorption bands that correspond to the specific functional groups present in this compound. The alkyne C≡C stretch typically appears as a medium to weak intensity band around 2100-2260 cm⁻¹, providing clear evidence for the presence of the propynyl functionality within the molecular structure. This band position can vary slightly depending on the electronic environment and the degree of conjugation with adjacent functional groups.

The pyrazole ring exhibits characteristic N-H stretching vibrations in the region around 3100-3300 cm⁻¹, along with aromatic C-H stretching bands between 3000-3100 cm⁻¹. The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing confirmatory evidence for the heterocyclic structure. The dimethylamine functionality contributes C-H stretching bands in the aliphatic region around 2800-3000 cm⁻¹, along with characteristic C-N stretching vibrations around 1000-1300 cm⁻¹.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak appears at mass-to-charge ratio 149, corresponding exactly to the calculated molecular weight of the compound. This molecular ion peak typically shows moderate intensity, reflecting the stability of the overall molecular framework under electron impact ionization conditions.

The fragmentation pattern reveals characteristic losses that correspond to the functional groups present within the molecule. Common fragmentation pathways include the loss of dimethylamine (45 mass units) to generate a fragment at mass-to-charge ratio 104, representing the pyrazolyl-propyne moiety. Additional fragmentations may include the loss of the entire propynyl-dimethylamine chain, leaving the pyrazole ring system as a stable fragment. The base peak in the spectrum often corresponds to the dimethylamino fragment or a rearranged ion that incorporates multiple structural elements.

X-ray Crystallographic Analysis

While specific X-ray crystallographic data for this compound was not identified in the available literature, the structural analysis of related pyrazole-containing compounds provides insight into the expected solid-state behavior of this molecule. The presence of the pyrazole ring system suggests that the compound likely adopts a planar or near-planar configuration for the heterocyclic portion, with the propynyl chain extending linearly from the ring system due to the sp hybridization of the alkyne carbons.

The dimethylamine terminus likely introduces conformational flexibility at the end of the molecular chain, allowing for rotation around the C-N bond and potential conformational polymorphism in the solid state. The nitrogen atoms within both the pyrazole ring and the dimethylamine group serve as potential hydrogen bond acceptors, while the N-H functionality of the pyrazole ring can act as a hydrogen bond donor, suggesting that intermolecular hydrogen bonding may play a significant role in crystal packing arrangements.

Properties

IUPAC Name |

N,N-dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCHEDONCUCUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. The reaction is carried out at 100°C for approximately 4 hours . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is C8H11N3, with a molecular weight of 149.19 g/mol. The compound appears as a pale-yellow to yellow-brown solid and has a purity of 95% . The structural representation is crucial for understanding its reactivity and interactions in various applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable case study demonstrated that a related pyrazole derivative showed significant cytotoxicity against breast cancer cell lines .

Antimicrobial Properties

Research has also focused on the antimicrobial effects of this compound. A study reported that this compound exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes .

Material Science

In material science, N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amines are being explored for their role in the development of new materials:

Polymer Chemistry

This compound can act as a building block in the synthesis of novel polymers with enhanced properties. For example, incorporating pyrazole units into polymer backbones has been shown to improve thermal stability and mechanical strength. A recent study highlighted the successful synthesis of a polymeric material that exhibited superior thermal properties compared to traditional polymers .

Agricultural Chemistry

The agricultural sector has also seen applications for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amines:

Pesticide Development

Research into the use of this compound as a pesticide has revealed its effectiveness against specific pests. A case study demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments, suggesting its utility in sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Pesticide Development | Effective pest control in agricultural settings |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Heterocyclic Influence: Pyrazole (target) vs. Pyrazole’s dual nitrogen sites may enhance binding to biological targets compared to triazole’s single hydrogen-bond acceptor .

- Backbone Flexibility : The propargyl group in the target compound and L1 provides rigidity, favoring click chemistry or coordination chemistry, whereas propenyl in N-Methyl-N-(3-phenylprop-2-ynyl)propenamine introduces unsaturation for conjugate addition reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Pyrimidine-triazole derivatives (2b) exhibit lower decomposition temperatures (~167°C) than imidazole-containing analogs (1p, ~198°C), suggesting stronger intermolecular forces in the latter due to additional hydrogen bonding .

- Solubility : All compounds are soluble in DMSO, indicating polar aprotic compatibility. The target compound’s pyrazole may improve aqueous solubility compared to purely aromatic systems.

Key Observations :

- Fungicidal Activity : Pyrazole-containing oxadiazoles (e.g., 5g) inhibit succinate dehydrogenase (SDH), suggesting the target compound may share similar mechanisms if functionalized with thioether groups .

- Enzyme Inhibition : OX03393’s benzothiazole core shows moderate enzyme inhibition, but substituent position (para > ortho/meta) critically affects potency, highlighting the importance of regiochemistry in the target compound’s design .

Biological Activity

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, with the CAS number 1398504-35-2, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Minimum Bactericidal Concentration (MBC) : The MBC values indicated that the compound exhibits bactericidal effects, effectively killing the bacteria rather than merely inhibiting their growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Cytotoxicity Studies

In a study assessing cytotoxic effects against different cancer cell lines, the compound exhibited notable activity:

- Cell Lines Tested : The compound was tested against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29).

- Half-Maximal Cytotoxic Concentration (CC50) : The CC50 values indicated that this compound could effectively inhibit cancer cell proliferation .

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (μM) |

|---|---|

| A549 | 58.4 |

| MCF7 | Not reported |

| HT29 | Not reported |

The biological activity of this compound can be attributed to its structural features that enable interaction with biological targets:

- Inhibition of Enzymes : It is suggested that pyrazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Biofilm Disruption : The compound's ability to disrupt biofilm formation in bacterial cultures enhances its potential as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrazole derivatives, including N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amines:

- Study on Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Evaluation in Animal Models : In vivo studies have shown that certain derivatives possess low toxicity and high efficacy in reducing tumor growth in animal models, further supporting their potential use in clinical settings .

Q & A

Basic: What synthetic strategies are effective for preparing N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, and how can reaction yields be optimized?

Answer:

A common approach involves coupling reactions with alkynes and amines. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO can facilitate bond formation between pyrazole and propargylamine moieties . Catalyst-free three-component coupling reactions (e.g., methylene chloride, alkynes, and amines) are also viable, leveraging amine activation of intermediates . To optimize yields:

- Temperature control : Maintaining 35–50°C avoids side reactions.

- Catalyst loading : Copper(I) bromide (0.05–0.1 equiv.) balances reactivity and cost .

- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves purity .

Low yields (~17.9% in some cases) may stem from steric hindrance or competing pathways; iterative solvent/catalyst screening is recommended.

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Multi-technique validation is critical :

- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrazole protons at δ 8.6–7.8 ppm, alkyne signals absent due to symmetry) .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] peaks) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes anisotropic displacement ellipsoids .

Advanced: How can computational methods guide the design of reactions involving this compound?

Answer:

The ICReDD framework integrates quantum chemistry and informatics to predict reaction pathways. Key steps:

- DFT calculations : Optimize transition states and intermediates (e.g., pyrazole-alkyne interactions) .

- Reaction path screening : Algorithms narrow experimental conditions (e.g., solvent, catalyst) using energy profiles .

- Feedback loops : Experimental data (e.g., failed yields) refine computational models .

Advanced: What intermolecular interactions stabilize its crystal lattice?

Answer:

Hydrogen bonding and graph-set analysis :

- N–H···N bonds : Pyrazole NH donors form motifs (e.g., rings) with amine acceptors .

- C–H···π interactions : Alkyne groups engage in weak contacts with aromatic pyrazole rings.

- SHELX refinement : Hydrogen-bond geometry (distance/angle) is quantified using SHELXL’s restraints .

Advanced: What mechanistic insights explain its reactivity in propargylamine synthesis?

Answer:

In catalyst-free couplings, the amine acts as a base and nucleophile:

Methylene chloride activation : Amine deprotonates CHCl, generating a chloromethyl intermediate.

Alkyne addition : The nucleophilic amine attacks the activated alkyne, forming a propargylamine via a concerted transition state .

Kinetic studies (e.g., C labeling) can validate this pathway.

Advanced: What challenges arise in crystallographic studies of this compound?

Answer:

- Disorder in alkyne groups : High thermal motion complicates refinement. SHELXL’s PART instructions resolve disorder .

- Twinned crystals : SHELXL’s TWIN command handles pseudo-merohedral twinning .

- Visualization : ORTEP for Windows generates publication-quality ellipsoid plots, emphasizing anisotropic displacement .

Data Contradiction: How should researchers address discrepancies in reported synthetic yields?

Answer:

Case study : A 17.9% yield vs. >80% in similar reactions :

- Variable analysis : Compare catalysts (Cu vs. Pd), solvents (DMSO vs. DMF), and temperature.

- Byproduct profiling : LC-MS identifies side products (e.g., dimerization).

- Reproducibility : Strict anhydrous conditions and inert atmospheres mitigate variability.

Advanced: How does DFT validate spectroscopic assignments for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.